molecular formula C10H6BrNO3 B2582595 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 77652-69-8

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one

Cat. No.: B2582595
CAS No.: 77652-69-8
M. Wt: 268.066
InChI Key: SJAHBHUWLQRPNQ-UHFFFAOYSA-N
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Description

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a bromine atom at the 7th position and a hydroxyimino group at the 3rd position of the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-bromo-4H-chromen-4-one. This can be achieved through the bromination of 4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Hydroxyimino Group: The next step involves the introduction of the hydroxyimino group at the 3rd position. This can be accomplished by reacting 7-bromo-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, DMF), catalysts (palladium, copper)

    Reduction: Reducing agents (sodium borohydride, hydrogen gas), solvents (methanol, ethanol), catalysts (palladium on carbon)

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid)

Major Products Formed

    Substitution: 7-substituted-3-[(hydroxyimino)methyl]-4H-chromen-4-one derivatives

    Reduction: 7-bromo-3-[(amino)methyl]-4H-chromen-4-one

    Oxidation: 7-bromo-3-[(nitroso)methyl]-4H-chromen-4-one

Mechanism of Action

The mechanism of action of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound-enzyme complex. These interactions disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4H-chromen-4-one: Lacks the hydroxyimino group, making it less versatile in terms of chemical reactivity and biological activity.

    3-[(hydroxyimino)methyl]-4H-chromen-4-one: Lacks the bromine atom, which may reduce its potential for halogen bonding and overall stability.

Uniqueness

7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one stands out due to the presence of both the bromine atom and the hydroxyimino group. This combination enhances its chemical reactivity, allowing for diverse modifications and applications. The compound’s ability to form multiple types of bonds (hydrogen and halogen) with biological targets contributes to its potential as a versatile research tool and therapeutic agent .

Properties

IUPAC Name

7-bromo-3-[(E)-hydroxyiminomethyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHBHUWLQRPNQ-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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